Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery
Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 3-(2-Methoxyphenoxy)pyrrolidine: CAS Number, Synthesis, and Analytical Identification
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in over 20 FDA-approved drugs underscores its importance as a versatile scaffold.[1] Unlike flat, aromatic systems, the sp³-hybridized, non-planar structure of the pyrrolidine ring allows for a thorough exploration of three-dimensional pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[2] This structural feature, combined with the stereogenic potential of its carbon atoms, enables the fine-tuning of a molecule's biological profile.[2] Pyrrolidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and effects on the central nervous system.[3][4][5]
Within this important class of compounds, 3-(2-Methoxyphenoxy)pyrrolidine serves as a key building block and intermediate. Its structure, combining the privileged pyrrolidine core with a methoxyphenoxy substituent, is of significant interest for developing novel therapeutics, particularly in areas such as histamine H3 receptor antagonism.[6] This guide provides a comprehensive technical overview of 3-(2-Methoxyphenoxy)pyrrolidine, intended for researchers, scientists, and drug development professionals. We will delve into its core identification through its CAS numbers, discuss the strategic rationale behind its synthesis, and detail the analytical methodologies required for its unambiguous characterization and quality control.
Part 1: Core Identification - Navigating the CAS Numbers
A critical first step in working with any chemical compound is its precise identification using the Chemical Abstracts Service (CAS) Registry Number. For 3-(2-Methoxyphenoxy)pyrrolidine, it is important to distinguish between the free base, its salt forms, and its specific stereoisomers, as each has a unique identifier.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| 3-(2-Methoxyphenoxy)pyrrolidine | 788123-19-3 | C₁₁H₁₅NO₂ | 193.24 | Free Base[7] |
| 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride | 17741-15-0 | C₁₁H₁₆ClNO₂ | 229.71 | Hydrochloride Salt[8] |
| (3R)-3-(2-Methoxyphenoxy)pyrrolidine | 900572-40-9 | C₁₁H₁₅NO₂ | 193.24 | (R)-Enantiomer[9] |
The hydrochloride salt is frequently used in laboratory settings due to its increased stability and crystallinity, which facilitates handling and purification. However, for biological assays or further chemical transformations, the free base is often required. The chirality at the C3 position of the pyrrolidine ring means the compound can exist as (R) and (S) enantiomers; the specific biological activity often resides in only one of these stereoisomers, making enantiomer-specific identification crucial.
Part 2: Synthetic Strategy - The Logic of Pyrrolidine Ring Construction
The synthesis of substituted pyrrolidines like 3-(2-Methoxyphenoxy)pyrrolidine relies on robust and versatile chemical transformations. While multiple routes are possible, a common and powerful strategy involves the [3+2]-cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.[1] This approach is highly valued for its efficiency in constructing the five-membered ring system with good control over stereochemistry.
An alternative conceptual pathway involves the functionalization of a pre-existing chiral building block, such as a derivative of proline or pyroglutamic acid.[2][10] This strategy leverages the readily available chiral pool to establish the desired stereochemistry from the outset. A key step in this approach would be a nucleophilic substitution reaction, where a protected 3-hydroxypyrrolidine derivative reacts with 2-methoxyphenol (guaiacol) under appropriate conditions (e.g., Mitsunobu reaction) to form the desired ether linkage.
Diagram: Generalized Synthetic Workflow
Caption: Conceptual synthetic pathways to the pyrrolidine core.
Experimental Causality:
-
Choice of Route: Route B is often preferred when a specific enantiomer is required, as it starts with a known chiral precursor. Route A is powerful for generating libraries of diverse pyrrolidines.
-
Protecting Groups: In Route B, the pyrrolidine nitrogen must be protected (e.g., with a Boc or Cbz group) to prevent it from interfering with the nucleophilic substitution reaction. The protecting group is removed in the final step.
-
Reaction Conditions: The Mitsunobu reaction (a common choice for Route B) provides mild conditions for ether formation, which helps to avoid side reactions and preserve the stereochemical integrity of the chiral center.
Part 3: Analytical Identification and Characterization
Unambiguous identification of 3-(2-Methoxyphenoxy)pyrrolidine requires a combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system for identity, purity, and stereochemistry confirmation.
Chromatographic Techniques: Purity and Enantiomeric Separation
Chromatography is essential for assessing the purity of the synthesized compound and, crucially, for separating its enantiomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary methods employed.[11][12]
| Technique | Principle | Key Advantages for This Molecule | Typical Conditions |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP) in a liquid mobile phase.[12] | Robust, widely available, excellent for resolving enantiomers. | Column: Polysaccharide-based CSP. Mobile Phase: Hexane/Ethanol or Acetonitrile/Methanol mixtures with acidic/basic additives (e.g., TFA/TEA) to improve peak shape.[13] |
| Chiral GC | Differential interaction with a CSP in a gaseous mobile phase.[12] | High resolution and sensitivity, especially for volatile derivatives. | Column: Chiral capillary column. Note: Derivatization (e.g., trifluoroacetylation) may be needed to improve volatility and separation.[12] |
| Chiral SFC | Utilizes supercritical CO₂ as the primary mobile phase with a polar co-solvent on a CSP.[13] | Fast analysis times, reduced solvent consumption ("green" chemistry), and high efficiency.[13] | Column: Same CSPs as HPLC. Mobile Phase: CO₂ with Methanol co-solvent and additives.[13] |
Trustworthiness through Validation: The choice of method depends on the specific requirements of the analysis. For routine purity checks, a standard reversed-phase HPLC method might suffice. However, to establish enantiomeric purity (e.g., enantiomeric excess, ee), a validated chiral HPLC or SFC method is mandatory. The method is validated by running a sample of the racemate to prove it can separate the two enantiomers, followed by analysis of the enantiopure sample.
Spectroscopic Techniques: Structural Elucidation
Mass spectrometry, typically coupled with Gas Chromatography (GC-MS), provides information about the molecular weight and fragmentation pattern of the molecule. For pyrrolidine-containing cathinones, which share structural similarities, electron impact (EI) ionization often leads to extensive fragmentation.[14] A characteristic and often dominant fragment is the stable pyrrolidinium ion, resulting from cleavage at the C-N bond outside the ring.[14]
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (193 for the free base).
-
Key Fragments: Cleavage of the ether bond, loss of the methoxy group, and fragmentation of the pyrrolidine ring itself. The presence of the methoxyphenoxy moiety would also yield characteristic aromatic fragments.
NMR is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
-
¹H NMR:
-
Aromatic Protons: Signals typically between 6.8 and 7.2 ppm, showing characteristic splitting patterns for the ortho-disubstituted benzene ring.
-
Methoxyl Protons (-OCH₃): A sharp singlet around 3.8 ppm.
-
Pyrrolidine Protons: A complex set of multiplets between approximately 2.0 and 4.5 ppm. The proton at the C3 position, bonded to the oxygen (H-C-O), would be shifted furthest downfield within this group.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals in the 110-160 ppm region. The carbon attached to the ether oxygen and the carbon attached to the methoxy group will be the most downfield.
-
Methoxyl Carbon (-OCH₃): A signal around 55-60 ppm.
-
Pyrrolidine Carbons: Signals in the 25-70 ppm range. The C3 carbon, attached to the ether oxygen, will be the most downfield of the pyrrolidine carbons.
-
Determining Enantiomeric Purity by NMR: While standard NMR cannot distinguish between enantiomers, the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can be employed. These agents interact with the enantiomers to form diastereomeric complexes that are distinguishable in the NMR spectrum, allowing for the quantification of enantiomeric excess.[15]
Diagram: Integrated Analytical Workflow
Caption: A self-validating workflow for compound identification.
Conclusion
3-(2-Methoxyphenoxy)pyrrolidine is a valuable chemical entity whose utility in research and drug discovery demands a thorough and precise approach to its identification and characterization. A clear understanding of its different forms—free base, salts, and enantiomers—and their corresponding CAS numbers is fundamental. The synthetic strategies employed to construct this molecule are chosen based on efficiency and stereochemical control, leveraging foundational reactions in organic chemistry. Finally, a multi-faceted analytical workflow, integrating chromatographic separation with spectroscopic elucidation, provides a robust, self-validating system. This ensures that researchers and developers are working with a well-defined molecule of high purity and known stereochemistry, which is a non-negotiable prerequisite for advancing modern pharmaceutical science.
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